1,4-Dichlorobutene
Description
Significance of 1,4-Dichlorobutene in Contemporary Organic Synthesis
This compound holds considerable importance in the chemical industry, primarily as a key intermediate in the production of high-volume polymers. Its most prominent application is in the synthesis of chloroprene (B89495) (2-chloro-1,3-butadiene), the monomer used to manufacture the synthetic rubber, Neoprene. wikipedia.orgiarc.frnih.gov The production process involves the chlorination of butadiene, which yields a mixture of 1,4-dichloro-2-butene and 3,4-dichloro-1-butene (B1205564). wikipedia.orgnih.govwikipedia.org The 1,4-dichloro-2-butene is then isomerized to the 3,4-isomer, which is subsequently dehydrochlorinated to produce chloroprene. nih.govwikipedia.orgecoinvent.org
Another critical industrial application of this compound is in the synthesis of adiponitrile (B1665535) (hexanedinitrile). nih.govmarketpublishers.comwikipedia.org This process involves the reaction of 1,4-dichloro-2-butene with sodium cyanide to form 1,4-dicyano-2-butene, which is then hydrogenated to yield adiponitrile. wikipedia.orge3s-conferences.org Adiponitrile is a crucial precursor for the production of hexamethylenediamine (B150038), a key component in the manufacture of Nylon 6,6. nih.gove3s-conferences.org
Beyond these large-scale applications, this compound serves as a precursor in the synthesis of other commercially valuable chemicals, including 1,4-butanediol (B3395766), which is produced via hydrolysis and subsequent hydrogenation. nih.govysu.am It is also utilized in the synthesis of various specialty chemicals, such as certain pesticides, pharmaceuticals, adhesives, and sealants. chemodex.comontosight.ai
Isomeric Configurations of this compound: Structural and Stereochemical Considerations
This compound exists in two geometric isomeric forms: cis (Z) and trans (E), arising from the restricted rotation around the central carbon-carbon double bond. wikipedia.orgontosight.ai The spatial arrangement of the chlorine atoms relative to the double bond defines the isomer. In the cis isomer, the chlorine atoms are on the same side of the double bond, while in the trans isomer, they are on opposite sides. ontosight.ai
This difference in stereochemistry leads to distinct physical properties for each isomer. Commercial this compound is typically a mixture of these isomers, often with the trans isomer being the predominant component. haz-map.comnih.govnih.gov
Table 1: Physical and Chemical Properties of this compound Isomers
| Property | cis-1,4-Dichloro-2-butene (B23561) | trans-1,4-Dichloro-2-butene (B41546) |
|---|---|---|
| Synonyms | (Z)-1,4-Dichlorobut-2-ene | (E)-1,4-Dichlorobut-2-ene |
| CAS Number | 1476-11-5 chemodex.comcpachem.com | 110-57-6 iarc.frnist.gov |
| Molecular Formula | C₄H₆Cl₂ chemodex.com | C₄H₆Cl₂ iarc.fr |
| Molecular Weight | 125.00 g/mol chemodex.comsigmaaldrich.com | 124.996 g/mol nist.gov |
| Appearance | Colorless liquid chemodex.com | Colorless liquid nih.govchemicalbook.com |
| Boiling Point | 152 °C at 758 mmHg chemodex.comsigmaaldrich.com | 155.5 °C at 101 kPa iarc.fr |
| Melting Point | -48 °C chemodex.comsigmaaldrich.com | 1-3 °C chemicalbook.comiarc.fr |
| Density | 1.188 g/mL at 25 °C chemodex.comsigmaaldrich.com | 1.183 g/mL at 25 °C chemicalbook.com |
| Refractive Index | n20/D 1.489 chemodex.comsigmaaldrich.com | n20/D 1.488 chemicalbook.com |
The thermodynamic stability of the isomers has been a subject of study. The cis configuration is reported to have lower activation energies in certain reactions, suggesting it can be more thermodynamically stable in those contexts. chemodex.combiosynth.com
Role of this compound as a Versatile Chemical Intermediate
The reactivity of the allylic chlorides in this compound makes it a versatile building block in organic synthesis. The carbon-chlorine bonds can undergo nucleophilic substitution reactions, and the double bond can participate in addition reactions.
As previously mentioned, its role as an intermediate in the production of chloroprene and adiponitrile are its most significant applications. iarc.frmarketpublishers.com However, its utility extends to the synthesis of a range of other molecules. For instance, hydrolysis of this compound followed by hydrogenation is a route to 1,4-butanediol, a valuable solvent and monomer. nih.govysu.am
The reaction of this compound with various nucleophiles allows for the introduction of different functional groups. For example, its reaction with sodium sulfide (B99878) yields tetrahydrothiophene. wikipedia.org The reaction with sodium amide has been studied and can lead to the formation of trans-1-chloro-1,3-butadiene. sigmaaldrich.comacs.org Furthermore, it is used in the synthesis of various heterocyclic compounds and has been employed as a starting material for natural product synthesis, such as the poriferic natural product sceptrin. wikipedia.org The condensation of 1,4-dichloro-2-butene with sulfone-activated methylene (B1212753) compounds can yield cyclopentene (B43876) derivatives. sigmaaldrich.com
The versatility of this compound is further demonstrated in its use for preparing ligands for coordination polymers and metal-organic frameworks (MOFs). sigmaaldrich.com For example, it is a reagent in the synthesis of 1,1′-(1,4-butanediyl)bis(imidazole) (bbi). sigmaaldrich.com
Structure
2D Structure
3D Structure
Properties
CAS No. |
31423-92-4 |
|---|---|
Molecular Formula |
C4H6Cl2 |
Molecular Weight |
124.99 g/mol |
IUPAC Name |
(E)-1,4-dichlorobut-1-ene |
InChI |
InChI=1S/C4H6Cl2/c5-3-1-2-4-6/h1,3H,2,4H2/b3-1+ |
InChI Key |
SWSOIFQIPTXLOI-HNQUOIGGSA-N |
Isomeric SMILES |
C(CCl)/C=C/Cl |
Canonical SMILES |
C(CCl)C=CCl |
Origin of Product |
United States |
Synthetic Methodologies and Preparative Routes for 1,4 Dichlorobutene
Industrial-Scale Production of 1,4-Dichlorobutene Isomers
Commercially, this compound is produced since approximately 1963 primarily through the chlorination of 1,3-butadiene (B125203). iarc.fr This process is fundamental for the subsequent synthesis of key industrial chemicals like chloroprene (B89495) and hexamethylenediamine (B150038). iarc.frwikipedia.org The initial output of the chlorination is a mixture of dichlorobutene (B78561) isomers, which can be further processed to obtain the desired isomer distribution. wikipedia.orgecoinvent.org
The industrial chlorination of 1,3-butadiene can be performed in either the liquid or vapor phase, each offering distinct operational parameters and product distributions. ecoinvent.org
The vapor phase process involves reacting gaseous butadiene and chlorine at elevated temperatures, typically between 90°C and 330°C. globallcadataaccess.orggoogle.com One method carries out the reaction under substantially adiabatic conditions in a tubular reactor, with temperatures kept below 250°C. google.com To control the highly exothermic reaction, a large excess of butadiene is often used, and it can be introduced at multiple points along the reactor to cool the reacting mixture. google.com This process yields a mixture of 3,4-dichloro-1-butene (B1205564) and 1,4-dichloro-2-butene. procurementresource.comintratec.us
The liquid phase process involves contacting 1,3-butadiene with elemental chlorine in a suitable solvent. google.comepo.org This method generally operates at lower temperatures, between 25°C and 100°C. google.comepo.org The reaction is conducted in an evaporatively cooled reactor, where the heat of reaction is removed by the vaporization of the solvent and unreacted butadiene. google.com Solvents such as butane, pentane, or various chlorinated hydrocarbons are used. google.comgoogle.com.pg The presence of a catalyst, like a substituted phenol, can be employed, and the reaction is typically run in a substantially oxygen-free environment to prevent the formation of unstable peroxides. epo.orggoogle.com.pg
| Process Phase | Temperature Range | Pressure | Key Features | Product Mixture |
| Vapor Phase | 90°C - 330°C globallcadataaccess.orggoogle.com | ~4.2 atm google.com | Use of excess butadiene for cooling; can be run in adiabatic or tubular reactors. google.com | 3,4-dichloro-1-butene and 1,4-dichloro-2-butene. procurementresource.comintratec.us |
| Liquid Phase | 25°C - 100°C google.comepo.org | Sufficient to maintain liquid phase at operating temperature. google.com | Performed in a solvent (e.g., butane, pentane); often uses an evaporatively cooled reactor. google.com | 3,4-dichloro-1-butene and 1,4-dichloro-2-butene. google.com |
The initial mixture of 3,4-dichloro-1-butene and 1,4-dichloro-2-butene obtained from the chlorination of butadiene can be subjected to catalytic isomerization to enrich the desired isomer. wikipedia.orggloballcadataaccess.org This is a crucial step in the production of chloroprene, which requires 3,4-dichloro-1-butene as a precursor. wikipedia.orgecoinvent.org Conversely, the process can be directed to favor the formation of 1,4-dichloro-2-butene.
Heating the isomer mixture, typically to temperatures between 60°C and 120°C, in the presence of a catalyst facilitates an equilibrium between the isomers. wikipedia.orggloballcadataaccess.org In the presence of a catalyst at 100°C, a liquid mixture of dichlorobutenes can equilibrate to a composition of approximately 72% trans-1,4-dichloro-2-butene (B41546), 7% cis-1,4-dichloro-2-butene (B23561), and 21% 3,4-dichloro-1-butene. smolecule.com
Various catalyst systems have been developed to accelerate this isomerization.
Copper-based catalysts : A combination of copper naphthenate with ortho- or para-nitroanilines has been shown to effectively catalyze the isomerization in the liquid phase at temperatures of 80°C to 160°C. google.com.pg
Iron-based catalysts : Heterogeneous catalysts such as iron(III) oxide supported on silica (B1680970) (Fe₂O₃/SiO₂), zirconia (Fe₂O₃/ZrO₂), or titania (Fe₂O₃/TiO₂) have demonstrated high activity for the isomerization of 3,4-dichloro-1-butene into 1,4-dichloro-2-butene at temperatures ranging from 25°C to 100°C. lew.roasianpubs.orgresearchgate.net The major product of this reaction is typically trans-1,4-dichloro-2-butene, with the cis isomer forming in much smaller amounts (less than 2%). asianpubs.orgjcsp.org.pk
| Catalyst System | Support/Co-catalyst | Temperature Range | Target Isomer | Reference |
| Copper Naphthenate | o- or p-Nitroaniline | 80°C - 160°C | 3,4-dichloro-1-butene or 1,4-dichloro-2-butene | google.com.pg |
| Iron(III) Oxide (Fe₂O₃) | Silica (SiO₂) | 70°C - 100°C | 1,4-dichloro-2-butene | lew.ro |
| Iron(III) Oxide (Fe₂O₃) | Zirconia (ZrO₂) | 25°C - 55°C | 1,4-dichloro-2-butene | asianpubs.org |
| Iron(III) Oxide (Fe₂O₃) | Titania (TiO₂) | 60°C - 90°C | 1,4-dichloro-2-butene | researchgate.net |
Chlorination of Butadiene: Liquid and Vapor Phase Processes
Laboratory Synthesis Strategies for Stereoselective this compound Access
In the laboratory, synthetic strategies often focus on achieving high stereoselectivity, producing specific isomers of this compound for use in targeted organic synthesis.
This compound isomers are valuable alkylating agents in reactions with active methylene (B1212753) compounds. google.com The α-hydrogen atoms of active methylene compounds can be removed by a base, and the resulting carbanion can displace the chlorine atoms of this compound. For instance, cis-1,4-dichloro-2-butene has been used in condensation reactions with sulfone-activated methylene compounds to create cyclopentene (B43876) derivatives. sigmaaldrich.com Similarly, a mixture of cis and trans 1,4-dichloro-2-butene reacts with diethyl sodio malonate, followed by heating, to produce 1,1-bis-ethoxycarbonyl-2-vinylcyclopropane.
This compound serves as a versatile precursor for the synthesis of more complex molecules and analogues. Its reactive chlorine atoms and double bond allow for a variety of transformations.
Dehydrochlorination of 1,4-Dichlorobutane (B89584) : One route to produce 1,4-dichloro-2-butene involves the elimination of hydrogen chloride from 1,4-dichlorobutane. smolecule.com
Synthesis of Heterocyclic Analogues : Trans-1,4-dichloro-2-butene can be used to alkylate purine (B94841) bases like adenine (B156593) and 2-amino-6-chloropurine (B14584) with high regioselectivity, leading to the synthesis of open-chain analogues of bioactive molecules like neplanocin A. nih.gov
Stereoselective Cycloaddition : (Z)-1,4-dichloro-2-butene can undergo 1,3-dipolar cycloaddition with nitrones. This reaction has been applied in the stereoselective synthesis of complex, enantiopure 4-hydroxyproline (B1632879) derivatives, demonstrating the utility of dichlorobutene in building chiral scaffolds. academie-sciences.fr
Reaction with Active Methylene Compounds
Optimization of Reaction Conditions for Enhanced Yield and Selectivity
Optimizing reaction conditions is critical for maximizing the yield of the desired this compound isomer and minimizing the formation of by-products such as trichlorobutenes and tetrachlorobutanes. google.com
In the industrial chlorination of butadiene , several factors are controlled to enhance selectivity. During liquid phase chlorination, the use of a free radical inhibitor can reduce unwanted side reactions. google.com In the vapor phase, maintaining the reaction temperature below 250°C is crucial to prevent over-chlorination. google.com The molar ratio of butadiene to chlorine is also a key parameter, with ratios of 8:1 to 30:1 being preferred in some processes to improve yields. google.com
For catalytic isomerization , the choice of catalyst and temperature directly influences the equilibrium position and reaction rate. google.com.pglew.ro For example, using Fe₂O₃ supported on different metal oxides (SiO₂, ZrO₂, TiO₂) allows the reaction to proceed efficiently at different temperature ranges, enabling optimization based on energy costs and desired throughput. lew.roasianpubs.orgresearchgate.net The rate of isomerization increases with temperature. asianpubs.orgiau.ir
In laboratory synthesis , where stereoselectivity is often paramount, solvent choice and catalyst design are key. The use of non-polar solvents can favor the formation of the trans-isomer in certain reactions. smolecule.com Palladium(0)-catalyzed reactions have been developed for the one-pot alkylation and cyclization of 1,4-dichlorobut-2-ene, achieving high diastereoselectivity (de 88–100%). acs.org
Reactivity Profiles and Mechanistic Investigations of 1,4 Dichlorobutene
Nucleophilic Substitution Reactions Involving 1,4-Dichlorobutene
As a bifunctional substrate with two allylic chloride groups, this compound is highly susceptible to nucleophilic substitution reactions. These reactions can proceed through several mechanistic pathways, influenced by the nucleophile, solvent, and catalytic conditions.
Allylic Substitution Mechanisms and Stereochemical Outcomes
Nucleophilic substitution on an allylic substrate like this compound can occur via four main pathways: Sₙ2, Sₙ1, Sₙ2', and Sₙ1'.
Sₙ2 (Direct Substitution): In a direct Sₙ2 mechanism, the nucleophile attacks the carbon atom bearing the leaving group (chloride), proceeding through a single transition state. This concerted process results in the inversion of configuration at the stereocenter, a phenomenon known as Walden inversion. gacbe.ac.in The reaction rate is dependent on the concentration of both the substrate and the nucleophile. edscl.in
Sₙ1 (Carbocation Intermediate): The Sₙ1 mechanism involves the departure of the leaving group in a rate-determining step to form a resonance-stabilized allylic carbocation. This planar carbocation intermediate can then be attacked by a nucleophile from either face. educato.ai This non-selective attack typically leads to a racemic or nearly racemic mixture of products if the resulting carbon is a new stereocenter. educato.ailibretexts.org
Sₙ' (Allylic Rearrangement): In the Sₙ2' and Sₙ1' pathways, the nucleophile attacks the terminal carbon of the double bond, leading to a shift of the double bond and expulsion of the leaving group from the other end of the allylic system. The Sₙ2' reaction is a concerted process, while the Sₙ1' reaction proceeds through the same allylic carbocation as the Sₙ1 pathway.
The choice of mechanism and the resulting product distribution depend on factors such as the structure of the substrate, the nature of the nucleophile, the leaving group, and the solvent. For instance, the reaction of cis-1,4-dichloro-2-butene (B23561) with sodiomalonic ester under anhydrous conditions is a key step in certain synthetic sequences. googleapis.com
Influence of Catalysis on Nucleophilic Displacements
Catalysis plays a pivotal role in controlling the rate and selectivity of nucleophilic substitution reactions involving this compound.
Phase-Transfer Catalysis (PTC): Solid-liquid phase-transfer catalysis is effective for reactions involving anionic nucleophiles with low solubility in organic solvents. Quaternary ammonium (B1175870) salts are commonly used as catalysts. cdnsciencepub.comcdnsciencepub.com These catalysts transport the nucleophilic anion from the solid or aqueous phase to the organic phase where the reaction with the substrate occurs. For example, the esterification of the related compound 1,4-dichlorobutane (B89584) with sodium formate (B1220265) is effectively catalyzed by salts like tetrabutylammonium (B224687) bromide. cdnsciencepub.com The reactivity of the quaternary ammonium salt catalyst is influenced by its counteranion, with the general trend being Cl⁻ > Br⁻ > I⁻ > HSO₄⁻. cdnsciencepub.com
Palladium Catalysis: Palladium(0) complexes are known to catalyze allylic alkylations. A one-pot palladium(0)-catalyzed alkylation and Sₙ' cyclization of 1,4-dichlorobut-2-ene with the anion of α-substituted carbonitriles has been reported to produce highly functionalized cyclopropanes with high diastereoselectivity (de 88–100%). acs.org However, the reversibility of the palladium-catalyzed cyclization step can sometimes lead to low enantioselectivity. acs.org
Kinetic Studies of Substitution Reactions
Kinetic studies provide insight into reaction mechanisms and the influence of various parameters. A kinetic study on the esterification of 1,4-dichlorobutane (as a model for a difunctional substrate) with sodium formate under solid-liquid phase-transfer catalysis revealed a consecutive first-order mechanism of the type A → R → S, where A is the starting dichloride, R is the mono-substituted intermediate, and S is the final di-substituted product. cdnsciencepub.comcdnsciencepub.com
The reaction rate was found to be linearly dependent on the catalyst concentration up to a certain point (12 mol% of catalyst relative to the substrate), after which the rate becomes constant as the interface becomes saturated with the catalyst. cdnsciencepub.com The activation energy for both consecutive steps was found to be similar, approximately 21 kcal/mol, indicating that the product distribution is not significantly affected by temperature. cdnsciencepub.com
| Parameter | Value | Condition |
|---|---|---|
| Mechanism Type | Consecutive First-Order (A → R → S) | Solid-Liquid PTC |
| Activation Energy (Ea) | ~21 kcal/mol | For both substitution steps |
| Optimal Catalyst Loading | Up to 12 mol% | Tetrabutylammonium Bromide |
| Counteranion | Reactivity Order |
|---|---|
| Chloride (Cl⁻) | 1 (Most Reactive) |
| Bromide (Br⁻) | 2 |
| Iodide (I⁻) | 3 |
| Bisulfate (HSO₄⁻) | 4 (Least Reactive) |
Addition Reactions to the Carbon-Carbon Double Bond of this compound
While nucleophilic substitution at the allylic positions is the dominant reaction pathway, the carbon-carbon double bond in this compound can also undergo addition reactions. The reactivity of the double bond is influenced by the electron-withdrawing inductive effect of the chlorine atoms, which generally makes it less susceptible to electrophilic attack compared to a simple alkene.
One example of an addition reaction is ozonolysis. Kinetic studies on structurally similar compounds provide insight into the reactivity of the double bond. For instance, the rate constant for the reaction of ozone with cis-2-buten-1,4-diol is significantly higher than that for cis-2-buten-1,4-dial, demonstrating the strong effect of substituents on the double bond's reactivity. nih.gov The electron-withdrawing nature of the chloro-substituents in this compound would be expected to decrease the rate of electrophilic addition.
| Compound | Substituent Type | kₒ₃ (M⁻¹ s⁻¹) |
|---|---|---|
| cis-2-Buten-1,4-diol | Electron-donating (-CH₂OH) | 3.4 x 10⁵ |
| cis-2-Buten-1,4-dial | Electron-withdrawing (-CHO) | 3.0 x 10³ |
Cyclization Reactions and Heterocycle Formation from this compound
The presence of two electrophilic centers makes this compound an excellent starting material for the synthesis of various cyclic and heterocyclic compounds. Reactions with dinucleophiles can lead to the formation of rings of various sizes.
For example, trans-1,4-dichloro-2-butene (B41546) reacts with phenols to yield (E)-1,4-bis(aryloxy)-2-butenes. researchgate.net These intermediates can be further reacted with thiosemicarbazide (B42300) and subsequently cyclized with ethyl 2-chloroacetoacetate to produce 4-methyl-5-ethoxycarbonyl-2,3-dihydro-1,3-thiazole derivatives. researchgate.netarabjchem.org In a different pathway, reaction of trans-1,4-dichloro-2-butene with potassium thiocyanate (B1210189) (KSCN) yields trans-1,4-dithiocyanato-2-butene, which serves as a precursor for bis-2-amino-1,3,4-thiadiazoles upon reaction with thiosemicarbazide. researchgate.net
Synthesis of Cyclopropane (B1198618) Derivatives
This compound is a key precursor for the synthesis of vinylcyclopropane (B126155) derivatives. The reaction of this compound-2 with an activated methylene (B1212753) compound, such as dimethyl malonate, in the presence of a base, leads to the formation of dialkyl 2-vinylcyclopropane-1,1-dicarboxylates. googleapis.comgoogle.com
The stereochemistry of the starting dichlorobutene (B78561) isomer is critical. The reaction with trans-1,4-dichlorobutene-2 proceeds cleanly to give the desired vinylcyclopropane derivative. googleapis.com However, using cis-1,4-dichlorobutene-2 results in a mixture of two products in nearly equal amounts: the expected dimethyl 2-vinylcyclopropane-1,1-dicarboxylate and a byproduct, dimethyl cyclopent-3-ene-1,1-dicarboxylate, which is difficult to separate. googleapis.com This highlights a competing intramolecular alkylation pathway with the cis isomer.
| Reactant | Conditions | Product(s) | Yield/Selectivity | Reference |
|---|---|---|---|---|
| trans-1,4-Dichlorobutene-2 + Dimethyl Malonate | NaOMe in MeOH | Dimethyl 2-vinylcyclopropane-1,1-dicarboxylate | ~76% yield (95.5% purity) | google.com |
| cis-1,4-Dichlorobutene-2 + Dimethyl Malonate | Sodiomalonic ester | Dimethyl 2-vinylcyclopropane-1,1-dicarboxylate AND Dimethyl cyclopent-3-ene-1,1-dicarboxylate | Nearly equal amounts | googleapis.com |
| 1,4-Dichlorobut-2-ene + α-substituted carbonitriles | Pd(0) catalyst, base | Highly functionalized (E)-cyclopropanes | de 88-100% | acs.org |
Routes to Substituted Cyclopentene (B43876) Systems
The bifunctional nature of this compound makes it a valuable C4 building block for the synthesis of five-membered carbocyclic systems. Specifically, the cis-isomer is frequently employed in [4+1] annulation strategies to construct substituted cyclopentenes. These reactions typically involve the double alkylation of a one-carbon nucleophile.
A prominent route involves the condensation of cis-1,4-dichloro-2-butene with compounds containing an active methylene group, such as malonic esters or sulfones. sigmaaldrich.comscientificlabs.ie For instance, the reaction of diethyl malonate with cis-1,4-dichloro-2-butene through CH alkylation leads to the formation of diethyl cyclopent-3-ene-1,1-dicarboxylate. researchgate.net The mechanism for the condensation with sulfone-activated methylene compounds has also been investigated to yield cyclopentene derivatives. sigmaaldrich.comscientificlabs.ie
The stereochemistry of the dichlorobutene isomer is critical. While the reaction of the dilithio derivative of allyl phenyl sulfone with cis-1,4-dichloro-2-butene yields the expected cyclopentene product, the corresponding reaction with the trans-isomer affords a divinylcyclopropane derivative instead. tandfonline.com This highlights the stereospecificity of the cyclization pathway.
These methods provide efficient access to highly functionalized cyclopentenes, which are versatile intermediates in organic synthesis. sigmaaldrich.comsigmaaldrich.com The preparation of functionalized 3,5-disubstituted cyclopent-2-enones has been successfully demonstrated using cis-1,4-dichloro-2-butene as a key starting material. sigmaaldrich.comscientificlabs.ielookchem.comchemicalbook.com
Table 1: Synthesis of Cyclopentene Derivatives from cis-1,4-Dichloro-2-butene
| Nucleophile/Reagent | Product | Reference(s) |
|---|---|---|
| Diethyl malonate | Diethyl cyclopent-3-ene-1,1-dicarboxylate | researchgate.net |
| Sulfone-activated methylene compounds | Substituted cyclopentenes | sigmaaldrich.comscientificlabs.ie |
| Dilithio derivative of allyl phenyl sulfone | Cyclopentene product | tandfonline.com |
Formation of Five-Membered Ring Heterocycles
This compound serves as a precursor for a variety of heterocyclic compounds, leveraging its two electrophilic centers for reaction with dinucleophiles. wikipedia.org The synthesis of nitrogen-containing heterocycles is a notable application.
The reaction of cis-1,4-dichloro-2-butene with various primary amines, amino alcohols, and amino acid esters under microwave irradiation on a silica (B1680970) gel support has been shown to produce N-substituted pyrrole (B145914) derivatives in good yields (49-69%), rather than the anticipated 3-pyrrolines. tandfonline.com A practical, large-scale synthesis of N-(tert-Butyloxycarbonyl)-3-pyrroline begins with cis-1,4-dichloro-2-butene, proceeding through a Delepine reaction and subsequent cyclization. researchgate.net
Sulfur- and nitrogen-containing heterocycles can also be synthesized. The reaction of trans-1,4-dichloro-2-butene with thiosemicarbazide or its derivatives leads to the formation of bis-thiosemicarbazones. arabjchem.org These intermediates can be further cyclized with reagents like ethyl 2-chloroacetoacetate to yield 4-methyl-5-ethoxycarbonyl-2,3-dihydro-1,3-thiazoles. arabjchem.org Additionally, reacting trans-1,4-dichloro-2-butene with potassium thiocyanate (KSCN) produces trans-1,4-dithiocyanato-2-butene, another versatile intermediate for heterocyclic synthesis. arabjchem.org
Table 2: Synthesis of Five-Membered Heterocycles from this compound
| Isomer | Reagent(s) | Heterocyclic Product | Reference(s) |
|---|---|---|---|
| cis | Primary amines, amino alcohols | N-substituted pyrroles | tandfonline.com |
| cis | 1. Ammonium, 2. K₂CO₃, 3. Boc₂O | N-(tert-Butyloxycarbonyl)-3-pyrroline | researchgate.net |
| trans | Thiosemicarbazide | Bis-thiosemicarbazones (precursor) | arabjchem.org |
Elimination Reactions and Pathways
Elimination reactions of dichlorobutenes, particularly dehydrochlorination, are industrially significant pathways for synthesizing valuable monomers. While much of the industrial focus is on the isomerization of 1,4-dichlorobut-2-ene to 3,4-dichlorobut-1-ene followed by dehydrochlorination to produce chloroprene (B89495), direct elimination from the 1,4-isomer is also chemically relevant. wikipedia.orggloballcadataaccess.org
The reaction of cis-1,4-dichloro-2-butene with a strong base like sodium amide (NaNH₂) results in an elimination reaction to yield trans-1-chloro-1,3-butadiene. scientificlabs.ie This demonstrates a straightforward pathway to a conjugated diene through the removal of hydrogen chloride.
In the context of chloroprene production, the dehydrochlorination of the isomeric mixture is crucial. The elimination of hydrogen chloride from 3,4-dichlorobut-1-ene is typically achieved using aqueous sodium hydroxide (B78521), often in the presence of phase-transfer catalysts like quaternary ammonium compounds to enhance the reaction rate. wikipedia.orggoogle.com
Radical Chemistry and Associated Mechanistic Insights
The radical chemistry of this compound is less explored than its ionic pathways; however, insights can be drawn from related systems. Radical reactions involving chlorinated butanes provide a model for understanding the factors that influence reactivity. In the free-radical chlorination of 1-chlorobutane, four dichlorobutane products are formed, including 1,4-dichlorobutane. bartleby.com The distribution of these products is governed by the relative reactivity of the hydrogen atoms on the carbon chain, which is influenced by steric factors and the inductive effect of the existing chloro-substituent. bartleby.comupenn.edu
More directly, gold-catalyzed iodoperfluoroalkylation of alkenes has been studied, with mechanistic investigations suggesting a radical pathway. uni-duesseldorf.de Copper-catalyzed radical-relay reactions using oxidants like N-fluorobenzenesulfonimide (NFSI) have also emerged for C(sp³)–H functionalization. nih.gov In these systems, a key step is the hydrogen-atom transfer (HAT) from the substrate to a copper-coordinated radical species. nih.gov The functionalization of the resulting organic radical can proceed through several pathways, including radical-polar crossover or reductive elimination from a higher-valent metal center. nih.gov
Recent developments have shown that unactivated alkyl chlorides, including 1,4-dichlorobutane, can undergo catalytic radical generation using a combination of zirconocene (B1252598) and photoredox catalysis. acs.org This method allows for subsequent functionalization, such as borylation, and the formation of diastereomeric mixtures from pure starting materials provides strong evidence for a radical-mediated mechanism. acs.org
Metal-Catalyzed Transformations of this compound
This compound isomers are effective substrates in olefin cross-metathesis (CM) reactions, a powerful tool for forming new carbon-carbon double bonds. Ruthenium-based catalysts, particularly second-generation Hoveyda-Grubbs catalysts, are commonly employed for these transformations. researchgate.netresearchgate.net
The cross-metathesis of cis-1,4-dichloro-2-butene with partners like eugenol (B1671780) acetate (B1210297) has been studied to assess the influence of different N-heterocyclic carbene (NHC) ligands on catalyst efficiency. researchgate.netresearchgate.net Similarly, the degradation of natural rubber via cross-metathesis with cis-1,4-dichloro-2-butene as a chain transfer agent has been achieved using a second-generation Grubbs catalyst, yielding diallyl chloride telechelic polymers. rlmm.org
The trans-isomer also participates in these reactions. High conversions have been observed in the cross-metathesis of trans-1,4-dichlorobutene with trans-2-butene-1,4-diol diacetate using specialized triazole-based ruthenium catalysts, which showed superior activity compared to the standard Hoveyda-Grubbs II catalyst under the tested conditions. chapman.edu Furthermore, the ethenolysis of trans-1,4-dichloro-2-butene has been used as a model reaction to compare the selectivity of various N-aryl, N-alkyl NHC-based ruthenium catalysts. nih.gov
Table 3: Examples of Metal-Catalyzed Olefin Metathesis of this compound
| Isomer | Reaction Type | Co-reactant | Catalyst Type | Reference(s) |
|---|---|---|---|---|
| cis | Cross-Metathesis | Eugenol Acetate | Hoveyda-Grubbs Type (Ru) | researchgate.netresearchgate.net |
| cis | Degradative Cross-Metathesis | Natural Rubber | Grubbs 2nd Gen. (Ru) | rlmm.org |
| trans | Cross-Metathesis | trans-2-Butene-1,4-diol diacetate | Triazole-based (Ru) | chapman.edu |
This compound is an intermediate in several industrial processes that involve hydrogenation or reduction steps to produce key chemicals. One of the primary applications is in the synthesis of 1,4-butanediol (B3395766). nih.govnih.gov In a multi-step process, butadiene is first chlorinated to a mixture of 1,4-dichloro-2-butene and 3,4-dichloro-1-butene (B1205564). atamanchemicals.comchemicalbook.com This mixture is then hydrolyzed, often via an acetate intermediate (1,4-diacetoxy-2-butene), which is subsequently hydrogenated to yield 1,4-butanediol. nih.govatamanchemicals.com
Reductive processes can also be used to create organometallic reagents or introduce other functional groups. For example, the saturated analogue, 1,4-dichlorobutane, can be treated with lithium wire to form 1,4-dilithiobutane. wikipedia.org More advanced catalytic systems enable the reductive functionalization of the C-Cl bonds. A recently developed method using zirconocene and photoredox catalysis facilitates the radical-mediated diborylation of 1,4-dichlorobutane. acs.org In a different approach, a samarium diiodide-mediated reductive dialkylation of isoindigo has been performed using cis-1,4-dichloro-2-butene.
Derivatization and Transformative Applications of 1,4 Dichlorobutene
1,4-Dichlorobutene as a Building Block for Industrial Monomers and Polymers
This compound is a key precursor in the synthesis of several high-volume industrial chemicals that are fundamental to the polymer industry. nih.gov Its utility is most prominent in the production chains of polyamides like nylon and synthetic rubbers such as neoprene.
An early and significant industrial application of this compound was in the production of adiponitrile (B1665535), a critical precursor for nylon-6,6. rsc.orgwikipedia.orgmarketpublishers.com The process begins with the chlorination of 1,3-butadiene (B125203), which yields 1,4-dichloro-2-butene. wikipedia.orgresearchgate.net This intermediate is then reacted with sodium cyanide to produce 3-hexenedinitrile (also referred to as 1,4-dicyanobutene). wikipedia.org The subsequent hydrogenation of this unsaturated dinitrile yields adiponitrile. wikipedia.orge3s-conferences.org
Adiponitrile is almost exclusively used for the manufacture of hexamethylenediamine (B150038) (HMDA). omanchem.com This conversion is achieved through the catalytic hydrogenation of adiponitrile. researchgate.netgoogle.com Hexamethylenediamine is one of the two essential monomers, along with adipic acid, required for the production of nylon 6,6, a widely used polyamide in textiles and engineering plastics. e3s-conferences.orgomanchem.com
Table 1: Synthesis Pathway from this compound to Hexamethylenediamine
| Step | Reactant(s) | Reagent(s) | Product | Primary Application |
|---|---|---|---|---|
| 1 | 1,4-Dichloro-2-butene | Sodium Cyanide (NaCN) | 3-Hexenedinitrile | Intermediate |
| 2 | 3-Hexenedinitrile | Hydrogen (H₂) / Catalyst | Adiponitrile | Intermediate for HMDA |
| 3 | Adiponitrile | Hydrogen (H₂) / Catalyst | Hexamethylenediamine | Monomer for Nylon 6,6 |
This compound is an integral intermediate in the modern production of chloroprene (B89495) (2-chloro-1,3-butadiene), the monomer for neoprene synthetic rubber. wikipedia.orgnih.govgoogle.com The industrial process starts with the chlorination of 1,3-butadiene, which produces a mixture of 3,4-dichloro-1-butene (B1205564) and 1,4-dichloro-2-butene isomers. nih.govecoinvent.orgjuniperpublishers.com
For the synthesis of chloroprene, the 3,4-dichloro-1-butene isomer is the desired intermediate. nih.gov Therefore, the mixture containing 1,4-dichloro-2-butene is heated in the presence of a catalyst to isomerize the 1,4-adduct into the more useful 3,4-adduct. wikipedia.orgnih.gov The final step is the dehydrochlorination of 3,4-dichloro-1-butene using a dilute sodium hydroxide (B78521) solution to yield chloroprene. wikipedia.orgnih.gov A direct, one-step process has also been explored, wherein heating 1,4-dichloro-2-butene in an aprotic solvent with a halide catalyst can produce chloroprene through simultaneous dehydrohalogenation and isomerization. google.com Another butadiene derivative, 2,3-dichloro-1,3-butadiene, used in specialized copolymers, can also be synthesized from chlorinated butene precursors. nih.govwikipedia.org
Table 2: Industrial Synthesis of Chloroprene via this compound
| Step | Process | Description |
|---|---|---|
| 1 | Chlorination | 1,3-Butadiene is chlorinated to produce a mixture of 1,4-dichloro-2-butene and 3,4-dichloro-1-butene. ecoinvent.org |
| 2 | Isomerization | The mixture is heated with a catalyst to convert 1,4-dichloro-2-butene into 3,4-dichloro-1-butene. nih.gov |
| 3 | Dehydrochlorination | 3,4-Dichloro-1-butene is treated with dilute sodium hydroxide to eliminate HCl and form chloroprene. wikipedia.org |
This compound also serves as a starting material for producing butane-1,4-diol and tetrahydrofuran (B95107) (THF), both of which are valuable industrial solvents and intermediates. nih.gov One synthetic route involves the hydrolysis of 1,4-dichloro-2-butene to produce butenediol. juniperpublishers.comysu.am This butenediol is subsequently hydrogenated to yield butane-1,4-diol. juniperpublishers.comysu.am
Tetrahydrofuran can be produced from the resulting butane-1,4-diol through dehydration. juniperpublishers.com An alternative pathway involves the hydrolysis of cis-1,4-dichlorobutene-2 in the presence of a strong acid to form 2,5-dihydrofuran. google.com This cyclic ether is then hydrogenated to provide tetrahydrofuran. google.comscribd.com
Table 3: Synthesis of Butane-1,4-diol and Tetrahydrofuran
| Pathway | Starting Material | Intermediate | Final Product |
|---|---|---|---|
| Pathway A | 1,4-Dichloro-2-butene | Butenediol, then Butane-1,4-diol | Tetrahydrofuran (via dehydration) |
| Pathway B | cis-1,4-Dichloro-2-butene (B23561) | 2,5-Dihydrofuran | Tetrahydrofuran (via hydrogenation) |
Synthesis Routes to Chloroprene and Related Butadiene Derivatives
Utilization in Complex Organic Synthesis
Beyond its role in large-scale industrial production, the unique structure of this compound makes it a valuable reagent in more complex, multi-step organic syntheses for creating intricate molecular architectures found in natural products, pharmaceuticals, and agrochemicals. ontosight.ailookchem.com
The defined stereochemistry and reactive sites of this compound isomers allow for their use in the stereocontrolled synthesis of complex molecules. A notable example is the use of (E)-1,4-dichlorobut-2-ene as a starting material for the synthesis of sceptrin, a natural product isolated from marine sponges. wikipedia.org The dichlorobutene (B78561) fragment provides a four-carbon backbone that can be elaborated through various synthetic transformations. Additionally, reactions of 1,4-dichloro-2-butene with nucleophiles like dilithiated allyl phenyl sulfone have been shown to produce seven-membered ring systems, specifically cyclohepta-1,4-dienes, which are structural motifs in some natural compounds. tandfonline.com
This compound is a key intermediate in the synthesis of various heterocyclic compounds, which form the core of many pharmaceutical agents. lookchem.com It serves as a building block for creating molecules with diverse therapeutic applications. lookchem.com For instance, it has been utilized as an intermediate in the synthesis of anti-malarial and anti-tumor agents. verypharm.com Its derivatives are also explored for applications such as neuroprotective agents by forming the basis for γ-turn peptidomimetic scaffolds. lookchem.com
In the agrochemical sector, this compound is a precursor for manufacturing certain pesticides and herbicides. ontosight.aiverypharm.comdataintelo.com The related compound, 1,4-dichlorobutane (B89584), which can be derived from this compound, reacts with nucleophiles like sodium cyanide to prepare dinitrile compounds that are applied in pesticide manufacturing. guidechem.com
Table of Mentioned Compounds
| Common Name | IUPAC Name |
| This compound | 1,4-Dichlorobut-2-ene |
| Adiponitrile | Hexanedinitrile |
| Hexamethylenediamine | Hexane-1,6-diamine |
| Chloroprene | 2-Chlorobuta-1,3-diene |
| Butadiene | Buta-1,3-diene |
| Butane-1,4-diol | Butane-1,4-diol |
| Tetrahydrofuran | Oxolane |
| 1,4-Dicyanobutene | Hex-3-enedinitrile |
| 3,4-Dichloro-1-butene | 3,4-Dichlorobut-1-ene |
| Sodium Cyanide | Sodium Cyanide |
| Sodium Hydroxide | Sodium Hydroxide |
| Sceptrin | Sceptrin |
| 2,5-Dihydrofuran | 2,5-Dihydrofuran |
| 2,3-Dichloro-1,3-butadiene | 2,3-Dichlorobuta-1,3-diene |
| Adipic Acid | Hexanedioic acid |
| 1,4-Dichlorobutane | 1,4-Dichlorobutane |
Preparation of Natural Product Scaffolds
Isomer-Specific Derivatization Strategies
The derivatization of 1,4-dichlorobut-2-ene is highly dependent on the stereochemistry of the starting isomer. The spatial arrangement of the chloro-substituents in the cis-(Z) and trans-(E) forms dictates the feasibility and outcome of subsequent chemical transformations, particularly in cyclization reactions. Research has shown that the two isomers can yield entirely different product profiles, a property that is exploited in stereoselective synthesis.
A prominent example of this isomer-specific reactivity is the condensation reaction with dialkyl malonates. google.comgoogle.com When trans-1,4-dichlorobut-2-ene is reacted with a malonic ester like dimethyl malonate, the resulting stereochemistry of the intermediate exclusively favors the formation of dimethyl 2-vinylcyclopropane-1,1-dicarboxylate. google.comgoogle.com In contrast, the reaction using cis-1,4-dichlorobut-2-ene produces a nearly equal mixture of two different cyclic compounds: dimethyl 2-vinylcyclopropane-1,1-dicarboxylate and dimethyl cyclopent-3-ene-1,1-dicarboxylate. google.comresearchgate.net The formation of the five-membered cyclopentene (B43876) ring from the cis isomer highlights a competing reaction pathway that is sterically inaccessible for the trans isomer. This divergence makes the separation of the desired vinylcyclopropane (B126155) product from the cyclopentene byproduct exceptionally difficult, underscoring the importance of using the trans isomer for this specific transformation. google.comgoogle.com
The reactivity differences also extend to other synthetic applications. In the synthesis of novel silacycloheptenes, isomeric 1,4-dichlorobutenes were reacted with an oligosilyl dianion. nsf.gov This approach selectively produced the corresponding cis- and trans-silacycloheptenes, demonstrating that the geometry of the starting dichlorobutene is retained in the final seven-membered ring product. nsf.gov Further research has explored the use of the cis-isomer in copper-catalyzed SN2' substitutions for the synthesis of precursors to functionalized amino acids like 4-vinylproline. researchgate.net Meanwhile, the trans-isomer has been utilized in asymmetric allylic alkylations with Grignard reagents, catalyzed by copper thiophene (B33073) carboxylate, to achieve stereocontrolled carbon-carbon bond formation. sigmaaldrich.com
The following table summarizes the divergent outcomes of reacting cis- and trans-1,4-dichlorobut-2-ene with dimethyl malonate.
| Isomer | Reagent | Reaction Conditions | Primary Product(s) | Reference |
|---|---|---|---|---|
| trans-1,4-Dichlorobut-2-ene | Dimethyl Malonate, Sodium Methoxide | Methanol (MeOH) solvent | Dimethyl 2-vinylcyclopropane-1,1-dicarboxylate (exclusive product) | google.com |
| cis-1,4-Dichlorobut-2-ene | Dimethyl Malonate, Sodium Methoxide | Methanol (MeOH) solvent | ~1:1 mixture of Dimethyl 2-vinylcyclopropane-1,1-dicarboxylate and Dimethyl cyclopent-3-ene-1,1-dicarboxylate | google.comgoogle.com |
Functionalization for Supramolecular Chemistry Applications
Supramolecular chemistry focuses on chemical systems composed of multiple molecules linked by non-covalent interactions. The construction of host molecules, such as macrocycles, is a central theme in this field. 1,4-Dichlorobut-2-ene serves as a valuable bifunctional linker for the synthesis of such complex architectures due to its two reactive chlorine atoms.
One direct application is in the functionalization of calixarenes, which are macrocyclic host molecules. In a specific synthesis, 1,4-dichloro-2-butene was used as an alkylating agent to bridge the upper rim of a calix google.comarene. rsc.org By reacting the calix google.comarene with 1,4-dichloro-2-butene in the presence of a base (NaH) and a phase-transfer catalyst, a bis-ether was formed, effectively creating a new, larger macrocyclic structure with a rigid linker derived from the dichlorobutene backbone. rsc.org This strategy demonstrates the utility of 1,4-dichlorobut-2-ene in building complex, three-dimensional host structures.
The butene scaffold is also relevant in host-guest chemistry, where one molecule (the host) encapsulates another (the guest). While not a direct derivatization, studies on pillar sigmaaldrich.comarenes—a class of macrocyclic hosts—have investigated their complexation with 1,4-dihalobutanes. researchgate.netrsc.org These studies provide insight into the interactions between the butene chain and the host cavity, which are foundational for designing more complex systems. The research demonstrated the formation of linear supramolecular polymers where the 1,4-dihalobutane guest, encapsulated within the pillar sigmaaldrich.comarene, mediates the assembly through halogen-halogen interactions. researchgate.netrsc.org
Furthermore, the rigid and defined geometry of 1,4-dichlorobut-2-ene makes it an attractive component for creating large, well-defined macrocycles. Researchers have successfully used (Z)-1,4-dichlorobut-2-ene in a multi-step synthesis to construct a 30-membered macrocycle that incorporates two ruthenium sandwich complexes. researchgate.net The use of dichlorobutene as a key building block facilitates the creation of large ring systems that are otherwise synthetically challenging to access. ua.edu The synthesis of functionalized crown ethers, another important class of host molecules, often relies on templated macrocyclization using di-halogenated precursors, a role for which 1,4-dichlorobut-2-ene and its derivatives are well-suited. nih.goviipseries.org
The table below details examples of 1,4-dichlorobut-2-ene being used to synthesize precursors for supramolecular structures.
| Starting Material(s) | Reagent | Resulting Structure/Application | Reference |
|---|---|---|---|
| Calix google.comarene, NaH, Tetrabutylammonium (B224687) iodide | 1,4-Dichloro-2-butene | Upper-rim bridged calix google.comarene (bis-ether) | rsc.org |
| N-(Boc)iodo-alanine, Zincate | (Z)-1,4-Dichlorobut-2-ene | Precursor for a 30-membered macrocycle containing ruthenium complexes | researchgate.net |
| Pillar sigmaaldrich.comarene derivatives | 1,4-Dihalobutanes (as guests) | Formation of linear supramolecular polymers via host-guest complexation | researchgate.netrsc.org |
Environmental Chemistry and Degradation Pathways of 1,4 Dichlorobutene
Abiotic Degradation Mechanisms in Environmental Compartments
The transformation of 1,4-Dichlorobutene in the environment, independent of biological activity, is primarily driven by atmospheric oxidation, hydrolysis, and to a lesser extent, photolysis. These processes are critical in determining the persistence and transport of the compound across different environmental media.
Atmospheric Oxidation by Hydroxyl Radicals and Ozone
Once released into the atmosphere, this compound is expected to exist solely in the vapor phase due to its vapor pressure. muni.cz In this phase, its degradation is dominated by reactions with photochemically-produced oxidants, principally hydroxyl (OH) radicals and ozone (O₃). muni.cz The reaction with OH radicals, often termed the "detergent of the atmosphere," is the most significant atmospheric removal process for this compound. researchgate.net The estimated atmospheric half-life for the reaction of vapor-phase this compound with OH radicals is between 10 and 12 hours. muni.cz The reaction with ozone is a slower, but still relevant, degradation pathway, with an estimated half-life of 8 to 16 days. ethz.ch These reactions involve the addition of the oxidant across the carbon-carbon double bond, initiating a cascade of reactions that break down the original molecule.
The degradation rates are dependent on the specific isomer of this compound, with the cis and trans forms exhibiting slightly different reactivities.
Table 1: Atmospheric Degradation Data for this compound Isomers
Photolytic and Hydrolytic Transformation Processes
Hydrolysis is a significant abiotic degradation pathway for this compound in aqueous environments and moist soils. muni.cz The compound reacts with water, leading to the replacement of chlorine atoms with hydroxyl groups. The experimentally measured hydrolysis half-life for this compound is approximately 3.2 days under neutral pH conditions at 25°C. muni.cz This relatively rapid transformation suggests that the compound's persistence in water is limited. The process can lead to the formation of butenediols.
Direct photolysis, the degradation of a chemical by direct absorption of solar radiation, is not considered a major environmental fate process for this compound. epa.gov For direct photolysis to occur, a compound must absorb light at wavelengths present in the solar spectrum that reaches the Earth's surface (greater than 290 nm). atamanchemicals.com Available data suggest that this compound does not significantly absorb light in this range, thus limiting its direct breakdown by sunlight. epa.govatamanchemicals.com
Biotic Degradation and Biotransformation by Microbial Systems
While abiotic processes are significant, the biological degradation of this compound by microorganisms is a key component of its environmental fate, particularly in soil and groundwater.
Microbial Degradation Pathways and Intermediates
Early studies on the degradation of this compound in soil suggested that abiotic processes were more dominant than biodegradation. epa.gov However, more specific research has demonstrated that certain microorganisms possess the enzymatic machinery to break down this compound. The primary mechanism for aerobic biodegradation is initiated by hydrolytic dehalogenases. muni.czmuni.cz These enzymes catalyze the cleavage of the carbon-halogen bond, replacing the chlorine atom with a hydroxyl group from water. muni.cz
Research has shown that crude cell extracts from the bacterium Rhodococcus erythropolis Y2 can dehalogenate both cis- and trans-1,4-dichloro-2-butene (B41546). muni.cz This activity points to a degradation pathway that likely proceeds through the formation of chlorinated alcohol intermediates, such as 4-chlorobut-2-en-1-ol, which can then be further metabolized. Subsequent enzymatic action would likely involve the removal of the second chlorine atom, followed by oxidation of the resulting butenediol. This can eventually lead to intermediates that enter central metabolic pathways of the microorganisms. enviro.wiki
Table 2: Microbial Degradation of this compound
Reductive Dechlorination in Anaerobic Environments
Under anaerobic (oxygen-deficient) conditions, a different microbial degradation pathway, known as reductive dechlorination, becomes possible. In this process, the chlorinated compound is used as an electron acceptor, and chlorine atoms are sequentially replaced by hydrogen atoms. researchgate.net While direct evidence for microbial reductive dechlorination of this compound is limited, the pathway is chemically feasible and has been demonstrated abiotically.
Studies using granular iron, a strong reducing agent, have shown that trans-1,4-dichloro-2-butene can be completely dechlorinated. witpress.com The reaction proceeds via a reductive β-elimination pathway, transforming the compound into 1,3-butadiene (B125203), which is then hydrogenated to a mixture of 1-butene, cis-2-butene, and trans-2-butene. witpress.com Certain anaerobic bacteria, such as Desulfitobacterium and Dehalococcoides species, are known to carry out reductive dechlorination on other chlorinated aliphatic compounds, including the related 1,2-dichlorobutane, suggesting they may have the potential to degrade this compound in a similar manner in contaminated anaerobic environments. asm.orgnih.gov
Bioremediation Strategies for this compound Contamination
The understanding of this compound's degradation pathways informs strategies for the cleanup of contaminated sites. Bioremediation, which harnesses microbial processes to break down pollutants, offers a potentially sustainable and cost-effective solution. itrcweb.org
For contamination in aerobic zones, biostimulation is a viable strategy. This involves the addition of nutrients (like nitrogen and phosphorus) and an electron acceptor (oxygen) to the subsurface to stimulate the growth and metabolic activity of indigenous microorganisms capable of aerobic degradation, such as the aforementioned Rhodococcus species. enviro.wikiitrcweb.org
In anaerobic environments, remediation can be achieved by creating conditions that favor reductive dechlorination. This can involve the injection of a carbon source (electron donor) like lactate (B86563) or ethanol (B145695) to stimulate native dechlorinating bacteria. itrcweb.org This process can be significantly enhanced by combining it with abiotic methods. The use of permeable reactive barriers (PRBs) containing granular zero-valent iron (ZVI) is a promising approach. witpress.com As contaminated groundwater flows through the barrier, the this compound is abiotically dechlorinated by the iron, a process known as in situ chemical reduction (ISCR). witpress.comevonik.com This can also create a highly reducing environment that stimulates synergistic biotic reductive dechlorination. evonik.com
Volatilization and Environmental Partitioning
The environmental distribution of this compound is significantly influenced by the processes of volatilization and partitioning between air, water, and soil. These processes are governed by the compound's physical and chemical properties, such as its vapor pressure, water solubility, and its tendency to adsorb to soil and sediment.
Volatilization
This compound is considered a volatile compound, meaning it can readily evaporate into the atmosphere. echemi.comnm.gov This is indicated by its Henry's Law constant, which is a measure of the partitioning of a chemical between water and air.
The estimated Henry's Law constant for 1,4-dichloro-2-butene is 5.8 x 10⁻⁴ atm-m³/mol. echemi.comnih.gov For the cis-isomer, the estimated value is 1.2 x 10⁻³ atm-m³/mol, and for the trans-isomer, it is estimated as 6.6 x 10⁻⁴ atm-m³/mol. nih.govnih.gov These values suggest that this compound is expected to volatilize from water surfaces. echemi.comnih.govnih.gov
Based on these constants, the volatilization half-life of this compound from a model river (1 meter deep, flowing at 1 m/sec, with a wind velocity of 3 m/sec) is estimated to be approximately 2 hours. echemi.comnih.govnih.gov From a model lake (1 meter deep, flowing at 0.05 m/sec, with a wind velocity of 0.5 m/sec), the estimated volatilization half-life is about 5 days. echemi.comnih.govnih.gov
Volatilization from soil surfaces is also an important environmental fate process. echemi.comnih.gov The potential for volatilization from moist soil is indicated by its Henry's Law constant. echemi.comnih.gov For dry soil, the compound's vapor pressure suggests that volatilization may also occur. echemi.comnih.govnih.gov In a laboratory study, approximately 5-15% of the initially added cis-1,4-dichloro-2-butene (B23561) was recovered in gas traps after seven days, indicating that volatilization from soil occurs. echemi.comnih.gov
Table 1: Estimated Volatilization Half-life of this compound
| Environmental Compartment | Parameter | Estimated Half-life | References |
|---|---|---|---|
| Model River | 1 m deep, 1 m/s flow, 3 m/s wind | 2 hours | echemi.comnih.govnih.gov |
| Model Lake | 1 m deep, 0.05 m/s flow, 0.5 m/s wind | 5 days | echemi.comnih.govnih.gov |
Environmental Partitioning
Once released into the environment, this compound partitions, or distributes itself, among the different environmental media: air, water, and soil/sediment.
Air: With a vapor pressure of 3.43 mm Hg at 25°C, 1,4-dichloro-trans-2-butene is expected to exist primarily as a vapor in the atmosphere. nih.gov Similarly, the cis-isomer, with a vapor pressure of 4.09 mm Hg at 25°C, will also exist in the vapor phase. nih.gov
Soil and Sediment: The mobility of this compound in soil is described by its soil adsorption coefficient (Koc). An experimentally determined Koc value for cis-1,4-dichloro-2-butene in sandy loam and silt loam soils is 215. echemi.comnih.govnih.gov This Koc value suggests that this compound has moderate mobility in soil. echemi.comnih.govnih.gov Therefore, it is not expected to strongly adsorb to suspended solids and sediment in water. echemi.com
Water: The water solubility of 1,4-dichloro-2-butene is reported as 580 mg/L, while that of the trans-isomer is 850 mg/L. nih.gov Due to its moderate soil mobility, there is a potential for it to leach into groundwater.
Table 2: Physicochemical Properties Influencing Environmental Partitioning of this compound
| Property | Isomer | Value | References |
|---|---|---|---|
| Henry's Law Constant | Mixed Isomers | 5.8 x 10⁻⁴ atm-m³/mol | echemi.comnih.gov |
| cis-isomer | 1.2 x 10⁻³ atm-m³/mol | nih.gov | |
| trans-isomer | 6.6 x 10⁻⁴ atm-m³/mol | nih.gov | |
| Vapor Pressure (at 25°C) | trans-isomer | 3.43 mm Hg | nih.gov |
| cis-isomer | 4.09 mm Hg | nih.gov | |
| Soil Adsorption Coefficient (Koc) | cis-isomer | 215 | echemi.comnih.govnih.gov |
| Water Solubility | Mixed Isomers | 580 mg/L | echemi.comnih.gov |
| trans-isomer | 850 mg/L | nih.gov |
Advanced Analytical Methodologies for 1,4 Dichlorobutene Characterization
Chromatographic Separation Techniques for Isomer Analysis and Purity Assessment
Chromatographic methods are indispensable for separating the isomers of 1,4-dichlorobutene and assessing the purity of commercial and laboratory-synthesized batches.
Gas Chromatography (GC) with Specialized Columns
Gas chromatography (GC) is a fundamental technique for the analysis of volatile compounds like this compound. The separation of its isomers, primarily cis-1,4-dichloro-2-butene (B23561) and trans-1,4-dichloro-2-butene (B41546), as well as the related 3,4-dichloro-1-butene (B1205564), is critical as their mixture is often used in industrial processes. nih.govechemi.comsmolecule.com The choice of the GC column is paramount for achieving baseline separation of these isomers.
Specialized capillary columns, such as those with nonpolar or moderately polar stationary phases, are frequently employed. For instance, columns like the Rtx-VMS and Rxi-624Sil MS have been utilized for the analysis of volatile organic compounds, including dichlorobutene (B78561) isomers. restek.com The separation is based on the differences in boiling points and polarities of the isomers. brainly.com High-purity applications may require crystallization in addition to distillation to reduce the cis-isomer content to less than 0.5%, with GC being the confirmatory analysis method. Technical grade this compound is often a mixture of the cis and trans isomers. nih.govnih.gov
A typical GC method for purity assessment might specify a minimum purity of 95% or higher, as determined by the peak area percentage. vwr.comthermofisher.comfishersci.fi
Table 1: GC Columns and Conditions for this compound Analysis
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Column | Rtx-VMS | Rxi-624Sil MS (30m, 0.25mm ID, 1.40µm) |
| Carrier Gas | Helium | Helium |
| Temperature Program | Initial: 10°C (hold 8 min), Ramp: 4°C/min to 180°C (hold) accustandard.com | Not specified |
| Detector | Photoionization Detector (PID) and Electrolytic Conductivity Detector (HECD) in series accustandard.com | Mass Spectrometer (MS) restek.com |
This table is illustrative and specific conditions may vary based on the analytical requirements.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantitation
GC-MS is used for both qualitative identification and quantitative analysis. lgcstandards.com For quantitation, the instrument is calibrated using standards of known concentration. epa.gov The EPA has established methods, such as Method 8260 and 8240B, which are applicable for the determination of volatile organic compounds like this compound in various matrices. nih.govechemi.comsmolecule.comnih.govsynectics.net These methods often specify performance criteria, such as the analysis of 4-bromofluorobenzene (BFB) to ensure the GC-MS system is functioning correctly. epa.gov The estimated quantitation limit for this compound using these methods can be around 100 µg/L. echemi.comnih.gov A study on the simultaneous analysis of 83 volatile organic compounds reported a method detection limit (MDL) for trans-1,4-dichloro-2-butene of 0.053 ppb. glsciences.eu
Advanced Sample Introduction Techniques (e.g., Purge-and-Trap, Solid-Phase Microextraction)
For the analysis of trace levels of this compound in environmental samples such as water or soil, advanced sample introduction techniques are employed to extract and concentrate the analyte before introducing it into the GC or GC-MS system.
Solid-Phase Microextraction (SPME): SPME is a solvent-free extraction technique that uses a fused silica (B1680970) fiber coated with a stationary phase to extract analytes from a sample. gcms.cznih.gov The fiber can be immersed directly into a liquid sample or exposed to the headspace above the sample. gcms.cz After extraction, the analytes are thermally desorbed in the hot injection port of the GC. gcms.cz SPME is effective for trace analysis of this compound in environmental matrices like groundwater and has been used in the biological monitoring of volatile industrial pollutants, including trans-1,4-dichloro-2-butene, in blood and urine. rjsocmed.comresearchgate.netrjsvd.com The selection of the fiber coating is crucial for efficient extraction. gcms.czsuperchroma.com.tw
Spectroscopic Approaches for Structural Elucidation and Reaction Monitoring
Spectroscopic techniques provide valuable information about the molecular structure and functional groups present in this compound, aiding in its identification and in monitoring chemical reactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules. Both proton (¹H) and carbon-13 (¹³C) NMR are used to characterize this compound and its isomers. nih.govnih.gov
¹H NMR: The ¹H NMR spectrum provides information about the different types of protons in the molecule and their chemical environment. For this compound, the chemical shifts and coupling patterns of the signals for the methylene (B1212753) (-CH2-) and vinyl (-CH=CH-) protons can be used to distinguish between the cis and trans isomers. nih.govchemicalbook.comspectrabase.com
¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. The chemical shifts of the carbons in the double bond and the methylene groups attached to chlorine are characteristic and can confirm the structure of the different isomers. nih.govnih.gov
Spectral data for this compound and its isomers are available in various databases. nih.govnih.govchemicalbook.comchemicalbook.com
Table 2: Representative NMR Data for this compound Isomers
| Isomer | Spectroscopy | Key Signals (Illustrative) |
|---|---|---|
| cis-1,4-Dichloro-2-butene | ¹H NMR | Signals for methylene and vinyl protons nih.govspectrabase.com |
| ¹³C NMR | Signals for sp² and sp³ carbons nih.gov | |
| trans-1,4-Dichloro-2-butene | ¹H NMR | Distinct signals for methylene and vinyl protons chemicalbook.com |
| ¹³C NMR | Characteristic signals for sp² and sp³ carbons |
Note: Specific chemical shifts and coupling constants can be found in referenced spectral databases.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. youtube.com For this compound, IR spectroscopy can confirm the presence of the carbon-carbon double bond (C=C) and the carbon-chlorine (C-Cl) bonds. The C-Cl stretches typically appear in the region of 550–600 cm⁻¹. The spectra of the trans-isomers often show sharper peaks due to their higher symmetry.
IR spectroscopy is also a valuable technique for monitoring the progress of chemical reactions. youtube.comjasco-global.com By observing the appearance or disappearance of characteristic absorption bands of reactants and products over time, one can follow the conversion of starting materials to products. youtube.com For example, in a reaction involving this compound, changes in the intensity of the C=C or C-Cl stretching bands could be monitored. youtube.comresearchgate.net
Table 3: Key IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |
|---|---|---|
| C=C | Stretch | ~1640-1680 |
| C-Cl | Stretch | 550-600 |
This table provides general ranges; specific values can be influenced by the molecular structure and environment.
Mass Spectrometry for Reaction Product Characterization and Mechanistic Studies
Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), serves as a cornerstone for the identification and quantification of products arising from reactions involving this compound. This technique provides crucial insights into reaction pathways and helps in the elucidation of complex chemical mechanisms by identifying transient intermediates and final products.
In the context of environmental remediation research, the gas-phase photocatalytic oxidation of 1,4-dichlorobut-2-enes has been investigated using GC-MS to characterize the reaction products. acs.org In one such study, a number of intermediate products were identified, with chloroacetaldehyde (B151913) being the most predominant. acs.org The formation of this intermediate is significant as it is believed to lead to catalyst deactivation through subsequent aldol (B89426) condensation reactions. acs.org Further evidence for this was the detection of 2,4-dichlorocrotonaldehyde, a C4 condensation product of chloroacetaldehyde. acs.org
Isotope Ratio Mass Spectrometry (IRMS) has proven to be a particularly powerful tool for probing reaction mechanisms at a molecular level. acs.org In the study of this compound (DCB) photooxidation, IRMS was used to determine the ¹³C/¹²C ratio (expressed as δ¹³C) of the starting material and the products. acs.org Researchers observed that the δ¹³C value of the remaining DCB did not change as the reaction progressed. acs.org This finding was critical, as it implied that carbon-carbon bond cleavage was not the initial step in the degradation of the molecule. acs.org Instead, this isotopic evidence strongly supported a proposed mechanism where the initial step is the addition of a hydroxyl radical to the carbon-carbon double bond. acs.org
The table below summarizes key findings from a photocatalytic oxidation study of this compound, showcasing the role of mass spectrometry in product identification and mechanistic analysis.
| Analyte/Parameter | Analytical Method | Finding/Observation | Mechanistic Implication |
| Reaction Intermediates | GC-MS | Chloroacetaldehyde was identified as the predominant intermediate product. acs.org | Chloroacetaldehyde is postulated to cause catalyst deactivation via aldol condensation. acs.org |
| Condensation Product | GC-MS | 2,4-dichlorocrotonaldehyde was detected at extended reaction times. acs.org | Provides further evidence for the occurrence of aldol condensation reactions on the catalyst surface. acs.org |
| Isotopic Ratio (¹³C/¹²C) | IRMS | The δ¹³C value of this compound (-26.7‰) did not change during the reaction. acs.org | Indicates that C-C bond cleavage is not the initial reaction step. acs.org |
| Overall Pathway | IRMS & GC-MS | The combined data supports a mechanism initiated by hydroxyl radical attack on the C=C double bond. acs.org | Rules out hydrogen atom abstraction as the primary initial step. acs.org |
For analyzing volatile halogenated hydrocarbons like this compound in various matrices, pre-concentration techniques such as purge-and-trap (P&T) are often coupled with GC-MS to achieve low detection limits. researchgate.netthermofisher.com A developed GC-MS method for determining volatile industrial pollutants, including trans-1,4-dichloro-2-butene, in biological samples (blood and urine) demonstrates the versatility of this analytical approach. j-morphology.com
Computational and Theoretical Studies on 1,4 Dichlorobutene
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations offer profound insights into the molecular and electronic properties of 1,4-dichlorobutene, which exists as cis and trans isomers. These computational methods are crucial for understanding the molecule's reactivity and the mechanisms of its chemical transformations.
Density Functional Theory (DFT) for Energetic and Electronic Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and energetic properties of molecules. nih.gov By approximating the Schrödinger equation, DFT provides valuable information about molecular geometries, energies, and the distribution of electrons within a molecule. nih.gov
Recent computational studies have utilized DFT to explore the properties of this compound and related compounds. For instance, DFT calculations have been employed to optimize molecular geometries and analyze electronic structures. mdpi.com The insights from these calculations are essential for understanding the molecule's stability and reactivity. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key determinants of a molecule's reactivity. Analysis of these orbitals can reveal the most likely sites for nucleophilic or electrophilic attack.
Computational Studies of Reaction Mechanisms and Transition States
Computational chemistry provides indispensable tools for elucidating the intricate details of reaction mechanisms, including the identification of transient intermediates and transition states that are often difficult to observe experimentally. mdpi.com These methods allow for the calculation of activation energies and reaction enthalpies, which are critical for predicting reaction rates and understanding how different factors can influence the reaction outcome. smu.edu
For halogenated hydrocarbons like this compound, computational studies can model various reaction pathways, such as substitution and elimination reactions. For example, the dehydrochlorination of 1,4-dichloro-2-butene is a known method for synthesizing vinylacetylene. aanda.orgaanda.org Quantum chemical calculations can be used to model the transition state of this elimination reaction, providing insights into the reaction kinetics and the factors that favor this pathway. Furthermore, computational analysis can dissect a reaction into distinct phases, from initial reactant contact to final product separation, offering a detailed, step-by-step understanding of the chemical process. smu.edu
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. rsc.org By solving Newton's equations of motion, MD simulations can provide detailed information about the conformational changes and intermolecular interactions of substances like 1,4-dichlorobutane (B89584). ucl.ac.ukacs.org These simulations are valuable for predicting various thermophysical properties, including density and viscosity. rsc.orgucl.ac.uk
MD simulations rely on force fields, such as OPLS/AA (Optimized Potentials for Liquid Simulations) and GAFF (Generalized Amber Force Field), to describe the potential energy of a system as a function of its atomic coordinates. acs.org The accuracy of these simulations is highly dependent on the quality of the force field parameters. rsc.org
Recent studies have utilized MD simulations to calculate properties of 1,4-dichlorobutane. For instance, simulations have been performed to determine its density and viscosity. ucl.ac.uk These simulations often involve equilibrating the system under specific conditions of temperature and pressure (NpT ensemble) before running production simulations to collect data. ucl.ac.ukacs.org The analysis of intermolecular interactions from these simulations can help explain macroscopic properties. For example, the interactions between 1,4-dichlorobutane and other molecules, like n-dodecane, have been studied to understand their mixing behavior and excess thermodynamic properties. researchgate.net
Quantitative Structure-Reactivity Relationships (QSRR) for Predictive Modeling
Quantitative Structure-Reactivity Relationships (QSRR) are mathematical models that aim to predict the chemical reactivity or other properties of compounds based on their molecular structure. nih.govontosight.ai These models are built by finding a statistical correlation between calculated molecular descriptors and experimentally determined properties. ontosight.aipsu.edu Molecular descriptors are numerical values that encode structural, topological, geometric, or electronic features of a molecule. psu.edu
The development of a QSRR model typically involves several steps: generation of molecular descriptors, selection of the most relevant descriptors, building a mathematical model (often using multiple linear regression or machine learning algorithms), and validating the model's predictive power. nih.govmdpi.com
For volatile organic compounds, including chlorinated hydrocarbons like this compound, QSRR models have been developed to predict properties such as gas chromatographic retention times. nih.govpsu.edu These models can be valuable tools for identifying unknown pollutants or for optimizing separation methods in analytical chemistry. ontosight.ai The descriptors used in these models can provide insights into the molecular features that govern a particular property. For instance, topological descriptors, which describe the connectivity of atoms in a molecule, have been found to be important for predicting the retention times of volatile organic compounds. nih.gov
Thermochemical Analysis of Isomer Stability and Conversion Pathways
The isomers of dichlorobutene (B78561), including 1,4-dichloro-2-butene, exist in different forms that can interconvert. The stability of these isomers and the pathways for their conversion are governed by thermochemical principles. The cis and trans isomers of 1,4-dichloro-2-butene have distinct physical properties and stabilities. chemodex.com The cis isomer is reported to be more thermodynamically stable due to lower activation energies compared to the trans isomer. chemodex.com
The production of 1,4-dichloro-2-butene often results in a mixture of cis and trans isomers, along with 3,4-dichloro-1-butene (B1205564). nih.govnih.gov Heating this mixture can lead to an equilibrium between the isomers. nih.govnih.gov The technical grade of this compound typically contains a high percentage of the trans isomer. nih.gov
Experimental data on the thermochemical properties of related dichlorobutanes, such as the enthalpy of formation and vaporization, are available and provide a basis for understanding their relative stabilities. nist.gov For example, studies on the isomerization equilibrium of 1,2-, 1,3-, and 1,4-dichlorobutanes have been conducted to determine their thermodynamic properties. nist.gov This kind of data is crucial for chemical process design and for predicting the behavior of these compounds under different conditions.
Emerging Research Areas and Future Perspectives in 1,4 Dichlorobutene Chemistry
Development of Novel Catalytic Systems for Sustainable Synthesis
The conventional synthesis of 1,4-Dichlorobutene via the chlorination of butadiene often results in a mixture of isomers and byproducts, necessitating energy-intensive separation processes. wikipedia.orgsmolecule.com To address this, research is increasingly focused on developing novel catalytic systems that offer higher selectivity and operate under milder, more sustainable conditions.
Transition-metal catalysis represents a significant area of advancement. Iron-cyclopentadienyl complexes, for example, have been shown to effectively catalyze the isomerization of 1,4-dichloro-2-butene to 3,4-dichloro-1-butene (B1205564), a critical step in the production of chloroprene (B89495). smolecule.com Ruthenium-based catalysts are also emerging as powerful tools, particularly in asymmetric synthesis, enabling dynamic kinetic resolutions that can lead to chiral products. acs.org
Phase-transfer catalysis (PTC) offers another green alternative. Researchers have developed novel PTCs, such as 1,4-bis(triphenylphosphonium)-2-butene dichloride, for the synthesis of thiiranes from epoxides in an efficient, eco-friendly protocol that can be performed in water. semanticscholar.org Furthermore, biodegradable ionic liquids derived from D-glucose have been successfully employed as recyclable phase-transfer catalysts for the dehydrochlorination of 3,4-dichloro-1-butene, a closely related isomer produced alongside this compound. acs.org These catalysts can be easily separated and reused multiple times without a significant loss of activity, showcasing a sustainable approach to the utilization of dichlorobutene (B78561) isomers. acs.org
Heterogeneous catalysts, which are easily separated from reaction mixtures, are also a key focus. While direct catalytic synthesis of this compound using these systems is still developing, related research, such as the use of magnetic silica-supported copper catalysts where the related compound 1,4-dichlorobutane (B89584) acts as a linker, points towards a promising future for creating robust, recyclable catalysts for reactions involving dichlorobutenes. chemmethod.com
| Catalyst System | Type | Application | Sustainability Advantage |
| Iron-cyclopentadienyl complexes | Homogeneous | Isomerization of 1,4-DCB to 3,4-DCB | High conversion (>90%) for chloroprene synthesis intermediate. smolecule.com |
| Chiral Ruthenium(II) complexes | Homogeneous | Asymmetric alkylation | Enables dynamic kinetic resolution for synthesis of P-stereogenic phosphines. acs.org |
| 1,4-bis(triphenylphosphonium)-2-butene dichloride | Phase-Transfer | Thiirane synthesis | Mild conditions, high conversion, use of water as a solvent. semanticscholar.org |
| D-Glucose-based Ionic Liquids | Phase-Transfer | Dehydrochlorination of 3,4-DCB | Biodegradable, recyclable catalyst system with high yield (>99%). acs.org |
| Fe3O4@SiO2@Mel-Rh-Cu | Heterogeneous | Xanthene Synthesis (using 1,4-dichlorobutane linker) | Magnetically separable and reusable catalyst. chemmethod.comtandfonline.com |
Green Chemistry Principles in this compound Production and Utilization
The twelve principles of green chemistry provide a framework for creating more environmentally benign chemical processes, a concept highly relevant to the lifecycle of this compound. wikipedia.org Research efforts are increasingly aligning with these principles to mitigate the environmental impact associated with its production and use.
Prevention and Atom Economy : The traditional chlorination of butadiene produces both 1,4- and 3,4-dichlorobutene isomers, generating waste and lowering the atom economy of the desired product. wikipedia.orgsmolecule.com Developing more selective catalysts that favor the formation of a specific isomer directly addresses the principle of waste prevention. rsc.org Atom-economical syntheses, where most of the atoms from the reactants are incorporated into the final product, are a major goal. organic-chemistry.org
Less Hazardous Chemical Syntheses : this compound itself is a hazardous substance. nih.gov Research into alternative synthetic pathways that avoid or reduce its direct handling is a key long-term objective.
Safer Solvents and Auxiliaries : A significant advancement is the shift away from volatile organic solvents. The use of water as a reaction medium, as demonstrated in phase-transfer catalyzed reactions, is a prime example of this principle in action. semanticscholar.orgacs.org
Design for Energy Efficiency : Industrial processes involving this compound, such as its isomerization for chloroprene production, often require heating. wikipedia.org The development of catalysts that operate efficiently at ambient temperature and pressure can drastically reduce the energy requirements and economic costs of these processes.
Catalysis : Catalytic reagents are superior to stoichiometric reagents because they are used in small amounts and can be recycled. The development of novel transition-metal, phase-transfer, and heterogeneous catalysts is central to the greening of this compound chemistry. smolecule.comsemanticscholar.orgchemmethod.com The use of recyclable, biodegradable catalysts like sugar-based ionic liquids exemplifies this principle. acs.org
Use of Renewable Feedstocks : While this compound is currently derived from petroleum-based butadiene, a future direction for green chemistry involves producing its precursors, like 1,4-butanediol (B3395766), from biomass. acs.org Catalytic amination of such bio-derived oxygenates is an active area of research. acs.org
| Green Chemistry Principle | Application in this compound Chemistry |
| Prevention | Developing selective catalysts to minimize the formation of unwanted isomers and byproducts. rsc.org |
| Atom Economy | Designing syntheses that maximize the incorporation of butadiene and chlorine atoms into the desired dichlorobutene isomer. organic-chemistry.org |
| Safer Solvents | Utilizing water as a solvent in phase-transfer catalyzed reactions to replace hazardous organic solvents. semanticscholar.orgacs.org |
| Energy Efficiency | Creating catalysts that function effectively at lower temperatures, reducing energy consumption in isomerization processes. wikipedia.org |
| Catalysis | Employing recyclable catalysts like ionic liquids and heterogeneous systems to improve efficiency and reduce waste. acs.orgchemmethod.com |
| Renewable Feedstocks | Exploring pathways to synthesize precursors like 1,4-butanediol from biomass instead of petrochemicals. acs.org |
Integration of this compound into Advanced Materials Design
This compound is a versatile bifunctional molecule, making it a valuable building block for a range of advanced materials. Its two reactive chlorine atoms and central double bond allow for its integration into diverse polymer backbones and complex molecular architectures.
The most significant application of this compound is as a key intermediate in the production of chloroprene, the monomer for neoprene (polychloroprene). wikipedia.orgsmolecule.com Neoprene is a high-performance synthetic rubber known for its chemical stability, and resistance to oil, heat, and weathering, making it an essential material in the automotive, construction, and electronics industries.
Beyond neoprene, this compound is used in the synthesis of other functional polymers. It can be used to synthesize N-substituted pyrroles through reactions with primary amines; these pyrroles can then be polymerized to create conducting polymers, which are materials with applications in electronics and sensors. researchgate.net It also serves as a monomer in the synthesis of polysulfide polymers, which are known for their excellent solvent and fuel resistance. tandfonline.com
Emerging research highlights its use in more complex polymer designs. For example, it can be used in ring-opening metathesis polymerization (ROMP) to create functional polymers. researchgate.net It also serves as an alkylating agent for creating unique molecular structures, such as the synthesis of precursors for nylon 6,6 and tetrahydrofuran (B95107). nih.govwikipedia.org
| Material Type | Role of this compound | Resulting Properties/Applications |
| Neoprene (Polychloroprene) | Intermediate for the monomer chloroprene. wikipedia.orgwikipedia.org | High-performance synthetic rubber; chemical/oil resistance. |
| Conducting Polymers | Reagent for synthesizing N-substituted pyrrole (B145914) monomers. researchgate.net | Electrically conductive materials for sensors and electronics. |
| Polysulfide Polymers | Co-monomer in interfacial polymerization. tandfonline.com | Polymers with high resistance to fuels and solvents. |
| Functional Polyamides | Precursor for adiponitrile (B1665535), a nylon 6,6 intermediate. nih.govwikipedia.org | Engineering thermoplastics with high strength and durability. |
| Complex Heterocycles | Bifunctional alkylating agent for cyclization reactions. wikipedia.org | Building blocks for pharmaceuticals and natural product synthesis. |
Challenges and Opportunities in Stereocontrolled Synthesis with this compound
The stereochemistry of this compound—specifically the cis or trans configuration of its double bond—presents both significant challenges and compelling opportunities for synthetic chemists. Controlling this stereochemistry is crucial as it dictates the geometry and properties of the final products.
The primary challenge lies in the initial synthesis, as the chlorination of 1,3-butadiene (B125203) typically yields a mixture of cis- and trans-1,4-Dichlorobutene, along with 3,4-dichloro-1-butene. wikipedia.orgsmolecule.com Separating these isomers can be difficult and costly. Furthermore, the stereochemistry of the starting isomer can profoundly affect subsequent reactions. For instance, in certain asymmetric catalytic reactions, the trans-isomer provides significantly higher enantioselectivity than the cis-isomer. acs.org In other cases, reactions with the cis-isomer can be plagued by competing side reactions, such as elimination, which are less prevalent with the trans-isomer. acs.org
However, these challenges are coupled with immense opportunities. The distinct reactivity of the isomers can be harnessed for stereocontrolled synthesis. Density functional theory (DFT) calculations have shown an energetic preference for forming the trans product during chlorination, suggesting that reaction conditions can be optimized to favor this isomer. smolecule.com The development of stereoselective catalysts is a major area of opportunity. Chiral phase-transfer catalysts have shown promise in related systems for synthesizing cyclopropane (B1198618) derivatives with high enantiomeric excess, a strategy that could be adapted for this compound. acs.org
Perhaps the most exciting opportunity lies in dynamic kinetic resolution. This approach leverages the catalytic isomerization between the 1,4- and 3,4-isomers. smolecule.com By using a chiral catalyst that reacts with one enantiomer of an isomer faster than the other, while simultaneously equilibrating the isomers, it is theoretically possible to convert the entire mixture into a single, optically pure product.
| Aspect | Challenges | Opportunities |
| Isomer Selectivity | Synthesis often produces a difficult-to-separate mixture of cis, trans, and 3,4-isomers. wikipedia.orgsmolecule.com | Optimizing reaction conditions (e.g., low chlorine concentration) can favor the thermodynamically preferred trans isomer. smolecule.com |
| Reaction Control | The starting isomer's geometry can dictate reaction pathways and efficiency, with cis isomers sometimes leading to unwanted side reactions. acs.orgacs.org | Using isomerically pure starting material allows for the synthesis of geometrically pure products, such as in the creation of specific silacycloheptenes. |
| Asymmetric Synthesis | Achieving high enantioselectivity can be difficult and dependent on the starting isomer's configuration. acs.org | Development of novel chiral catalysts (e.g., based on Ru, Cu, or phase-transfer systems) for highly enantioselective transformations. acs.orgacs.orgnih.gov |
| Process Efficiency | The presence of multiple isomers complicates downstream processing and purification. | Dynamic kinetic resolution can potentially convert an entire isomeric mixture into a single valuable chiral product. smolecule.com |
Multidisciplinary Research at the Interface of Synthetic Chemistry and Environmental Science
The intersection of synthetic chemistry and environmental science is critical in shaping the future of this compound. While it is an important industrial chemical, it is also recognized as a hazardous substance and an environmental toxin, classified by the U.S. EPA as a probable human carcinogen (Group B2). nih.govepa.gov This dual identity drives multidisciplinary research aimed at understanding its environmental impact and developing technologies to mitigate potential harm.
Environmental science research focuses on the compound's fate and transport in the environment. Studies have investigated its degradation pathways, including hydrolysis, phototransformation in air and water, and adsorption to soil. nih.goveuropa.eu Its estimated atmospheric half-life is approximately 10 hours, indicating relatively rapid degradation in the atmosphere. nih.gov Research into remediation technologies is also active. One approach involves chemical degradation using materials like granular iron. canada.ca Another promising field is bioremediation, which uses microorganisms to break down pollutants. While naturally occurring haloalkane dehalogenase enzymes have shown limited activity against this compound, protein engineering efforts are underway to create more effective biocatalysts for its degradation. muni.cznih.gov Research into butane-utilizing bacteria for degrading related pollutants also suggests potential pathways for bioremediation. google.com
In response to these environmental concerns, synthetic chemists are working to develop greener processes that align with the principles of sustainability. This represents a direct application of chemical innovation to solve an environmental problem. The development of catalytic systems that operate in water, use biodegradable reagents, and minimize waste are all part of this effort. semanticscholar.orgacs.orgrsc.org By designing safer and more efficient synthetic routes, chemists aim to prevent pollution at its source, which is the most effective environmental strategy. wikipedia.org This synergistic relationship, where environmental science identifies a problem and synthetic chemistry provides a molecular-level solution, is fundamental to the sustainable future of industrial chemistry.
Q & A
Basic Research Questions
Q. What are the critical physicochemical properties of 1,4-Dichlorobutene isomers, and how do they influence experimental design?
- Answer : The cis and trans isomers of this compound exhibit distinct properties:
- Boiling points : trans-1,4-Dichlorobutene boils at 155.5°C, while the cis isomer has a lower boiling point due to reduced symmetry .
- Solubility : Both isomers are insoluble in water but soluble in organic solvents (ethanol, diethyl ether, benzene), necessitating solvent selection based on reaction compatibility .
- Density/Refractive Index : trans-isomer density is 1.183 g/cm³ (20°C), with a refractive index of 1.4871, critical for purification via distillation or chromatography .
Q. How is this compound utilized in synthesizing 1,4-butanediol, and what experimental parameters optimize yield?
- Answer : this compound is hydrolyzed in NaOH (110°C) to form butenediol, followed by catalytic hydrogenation using Pd or Ni catalysts . Key parameters:
- Hydrolysis : Maintain alkaline conditions (pH >12) to prevent side reactions.
- Hydrogenation : Use H₂ pressures of 5–10 atm and temperatures of 80–100°C for optimal diol yields .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Answer :
- Regulatory Compliance : Classified as a RCRA hazardous waste (U074) and DOT Hazard Class 6.1 (toxic liquid). Use fume hoods and impermeable gloves .
- Exposure Limits : Adhere to OSHA PELs and monitor air concentrations with gas detectors due to its acute toxicity (LD₅₀: 250 mg/kg in rats) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields between cis- and trans-1,4-Dichlorobutene?
- Answer : Discrepancies often arise from isomer-specific reactivity:
- Steric Effects : The cis isomer’s steric hindrance slows hydrolysis compared to the trans isomer .
- Catalyst Interaction : trans-isomers exhibit higher hydrogenation efficiency due to better alignment with catalytic surfaces .
Q. What computational methods model the isomerization kinetics of this compound?
- Answer : Density Functional Theory (DFT) calculations predict activation energies for cis-trans interconversion. Key findings:
- Energy Barrier : ~30–35 kcal/mol for thermal isomerization, requiring temperatures >200°C .
- Solvent Effects : Polar solvents stabilize transition states, reducing energy barriers by 5–10% .
Q. How can catalytic systems be optimized for synthesizing organosilicon compounds from this compound?
- Answer : Trichloro(1,4-dichlorobut-2-en-2-yl)silane synthesis requires:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
